An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3-Methylbenzofuran-2-yl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylbenzofuran-2-yl)boronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, combining a benzofuran core with a reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (3-Methylbenzofuran-2-yl)boronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in the development of novel therapeutic agents.
Core Chemical Properties
(3-Methylbenzofuran-2-yl)boronic acid is a solid at room temperature and possesses the chemical formula C₉H₉BO₃.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 845457-55-8 | [1] |
| Molecular Formula | C₉H₉BO₃ | [1] |
| Molecular Weight | 175.98 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
The structure of (3-Methylbenzofuran-2-yl)boronic acid is depicted in the following diagram:
Caption: Chemical structure of (3-Methylbenzofuran-2-yl)boronic acid.
Synthesis and Reactivity
Conceptual Synthesis Workflow:
Caption: General synthetic workflow for (3-Methylbenzofuran-2-yl)boronic acid.
Step-by-Step Conceptual Protocol:
-
Preparation: A solution of 3-methylbenzofuran in a dry ethereal solvent such as tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The acidic proton at the 2-position of the benzofuran ring is abstracted to form the corresponding 2-lithio-3-methylbenzofuran intermediate.
-
Borylation: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃), is then added to the reaction mixture. The organolithium species acts as a nucleophile, attacking the electrophilic boron atom to form a boronate ester intermediate.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). This hydrolysis step converts the boronate ester into the desired (3-Methylbenzofuran-2-yl)boronic acid.
-
Purification: The product is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
One of the most significant applications of (3-Methylbenzofuran-2-yl)boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials.
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: Simplified workflow of a Suzuki-Miyaura coupling reaction.
Exemplary Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a representative, non-optimized protocol for the coupling of (3-Methylbenzofuran-2-yl)boronic acid with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask is added (3-Methylbenzofuran-2-yl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically potassium carbonate (2.0 mmol).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), is added to the flask.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-methylbenzofuran.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of 3-methylbenzofuran have shown particular promise as potential therapeutic agents.
Antitumor Activity:
Recent studies have highlighted the potential of 3-methylbenzofuran derivatives as novel antitumor agents. For instance, a series of 3-methylbenzofuran derivatives were synthesized and evaluated for their in vitro antiproliferative activity against non-small cell lung cancer cell lines.[5] Several of these compounds exhibited potent cytotoxic effects, suggesting that the 3-methylbenzofuran core can serve as a valuable template for the design of new anticancer drugs.[5][6]
Applications in Materials Science
The unique photophysical and electronic properties of benzofuran-containing molecules have made them attractive candidates for applications in organic electronics. While specific applications of (3-Methylbenzofuran-2-yl)boronic acid in this area are not extensively documented, related benzofuran and dibenzofuran boronic acids are utilized in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[7] The benzofuran moiety can contribute to the thermal stability and charge-transporting properties of organic semiconductors. Furan and its derivatives are being explored as components of semiconductor materials for organic photovoltaics due to their favorable electronic properties and potential for forming well-ordered structures.[8]
Spectroscopic Characterization
The identity and purity of (3-Methylbenzofuran-2-yl)boronic acid are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons, the aromatic protons of the benzofuran ring, and the hydroxyl protons of the boronic acid group. The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[9][10][11][12][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. Electron ionization (EI) mass spectrometry of benzofuran derivatives often shows characteristic fragmentation patterns.[1][14][15][16][17]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretching of the boronic acid, C-H stretching of the aromatic and methyl groups, and C-O stretching of the furan ring.[18]
Stability and Handling
Boronic acids, particularly heteroaryl boronic acids, can be susceptible to decomposition, primarily through protodeboronation.[19] It is therefore recommended to store (3-Methylbenzofuran-2-yl)boronic acid in a cool, dry place under an inert atmosphere to minimize degradation. For Suzuki-Miyaura reactions, it is often advantageous to use the boronic acid promptly after synthesis or purification. Alternatively, more stable derivatives such as boronate esters (e.g., pinacol esters) can be prepared and used.[19]
Conclusion
(3-Methylbenzofuran-2-yl)boronic acid is a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex molecules through Suzuki-Miyaura cross-coupling, coupled with the demonstrated biological potential of the 3-methylbenzofuran scaffold, makes it a compound of significant interest to researchers in drug discovery and materials science. Further exploration of its reactivity and applications is likely to lead to the development of novel compounds with important therapeutic and technological properties.
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